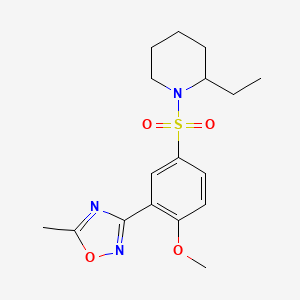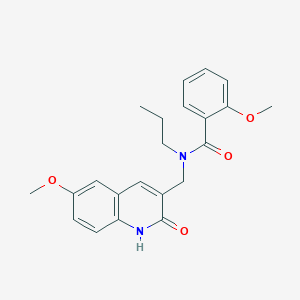
N-(2,4-dichlorophenyl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorophenyl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide, commonly known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is a white powder with a molecular weight of 474.96 g/mol and a chemical formula of C18H20Cl2N2O4S. DPCPX is widely used in scientific research for its ability to selectively block adenosine A1 receptors without affecting other adenosine receptors.
作用機序
DPCPX selectively blocks adenosine A1 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. Adenosine A1 receptors play a key role in regulating cardiovascular and central nervous system function, and their activation has been implicated in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
DPCPX has been shown to have a number of biochemical and physiological effects. It can reduce heart rate and blood pressure, increase coronary blood flow, and protect against ischemia-reperfusion injury in the heart. In the central nervous system, DPCPX can modulate neurotransmitter release and inhibit seizure activity.
実験室実験の利点と制限
One of the main advantages of using DPCPX in lab experiments is its high selectivity for adenosine A1 receptors. This allows researchers to specifically target these receptors without affecting other adenosine receptors. However, one limitation of using DPCPX is its relatively low potency compared to other adenosine A1 receptor antagonists. This can make it more difficult to achieve a complete blockade of adenosine A1 receptors.
将来の方向性
There are several potential future directions for research involving DPCPX. One area of interest is the role of adenosine A1 receptors in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential therapeutic applications of DPCPX in the treatment of cardiovascular diseases, such as hypertension and heart failure. Additionally, further research is needed to fully understand the biochemical and physiological effects of DPCPX and its potential limitations as a research tool.
合成法
DPCPX can be synthesized using a multi-step process involving the reaction of 2,4-dichlorophenylacetic acid with propylsulfamide, followed by a coupling reaction with 4-hydroxyphenylacetic acid. The final product is obtained after purification using column chromatography.
科学的研究の応用
DPCPX is primarily used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological conditions. It has been shown to have potential therapeutic applications in the treatment of cardiovascular diseases, such as hypertension and ischemia-reperfusion injury, as well as neurological disorders, such as Parkinson's disease and epilepsy.
特性
IUPAC Name |
N-(2,4-dichlorophenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O4S/c1-2-9-20-26(23,24)14-6-4-13(5-7-14)25-11-17(22)21-16-8-3-12(18)10-15(16)19/h3-8,10,20H,2,9,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABABBDCPUYJECQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

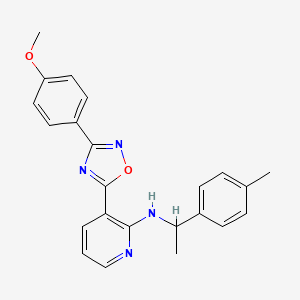
![2-{4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7699721.png)
![methyl 2-[3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido]benzoate](/img/structure/B7699723.png)
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7699734.png)

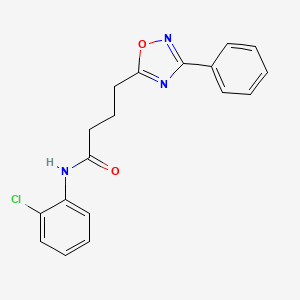

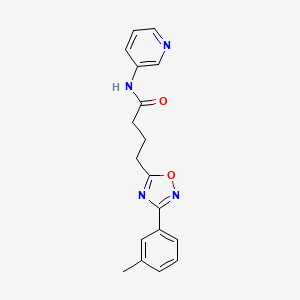
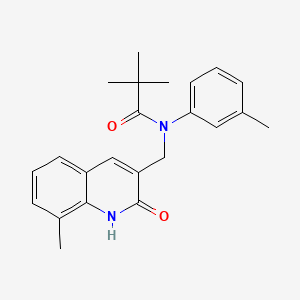
![ethyl 2-{4-[(3-chloro-4-methoxyphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7699764.png)


